6-Methylpyridazine-3-carboxylic acid
Overview
Description
6-Methylpyridazine-3-carboxylic acid is a compound with the molecular formula C6H6N2O2 . It is a derivative of pyridazine, a six-membered heterocycle containing two nitrogen atoms in adjacent positions .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 6-Methylpyridazine-3-carboxylic acid, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . Another synthetic process involves adding 3-chloro-6-methylpyridazine to sulfuric acid in an ice bath, adding an oxidant while stirring, allowing the reaction at 20-80°C, cooling, adding ice water for dilution, extracting, merging extracts, drying, depressurizing to dryness, and recrystallizing a residue to obtain 6-chloropyridazine-3-carboxylic acid .Molecular Structure Analysis
The molecular structure of 6-Methylpyridazine-3-carboxylic acid is characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The InChIKey of the compound is SJWGLCDFBFCHNV-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyridazines, including 6-Methylpyridazine-3-carboxylic acid, are involved in various chemical reactions. These include both reactions of the diazine ring and reactions of various substituents attached to the ring .Physical And Chemical Properties Analysis
6-Methylpyridazine-3-carboxylic acid has a molecular weight of 138.12 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass and monoisotopic mass of the compound are 138.042927438 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Routes : New synthetic routes for the preparation of 6-methoxypyridazine-3-carboxylic acid have been developed using 3-chloro-6-methylpyridazine as the starting material, yielding overall yields of 28.7% and 37.7% respectively (Ju Xiu-lian, 2011).
- Tautomeric Forms and Intermolecular Interactions : Methylated 6-hydroxypyridazine-3-carboxylic acids exhibit equilibrium of lactam and lactim tautomers in solution, affecting the synthesis of their methylated derivatives. These compounds crystallize as hydrates with hydrogen bonding patterns, and their methylation increases lipophilicity, correlated with the formation of CH⋯O bonds (A. Katrusiak, Paweł Piechowiak, A. Katrusiak, 2011).
Application in Solid-Phase Synthesis
- Solid-Phase Synthesis of Lactone and Oxazine Derivatives : Derivatives of 3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid are used for solid-phase synthesis of a library of derivatives, including modification of carboxylic group and formation of chiral lactones. This method is suitable for high-throughput synthesis and combinatorial chemistry (Soňa Křupková et al., 2016).
Electrocatalytic Applications
- Electrocatalytic Carboxylation : An electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to 6-aminonicotinic acid was developed. This method is an environmentally friendly alternative for producing carboxylic acids, avoiding toxic solvents and catalysts (Q. Feng et al., 2010).
Structural and Spectral Analysis
- **Molecular Structure and Spectral Analysis**: Detailed studies on molecules like 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid have been conducted using FT-IR and FT-Raman spectroscopy. These studies are crucial for understanding the molecular structure, vibrational spectra, and potential energy distribution of similar compounds (N. Prabavathi et al., 2015).
Chemical Reactions and Derivatives
- Synthesis of Derivatives : Research has shown that methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate can be used as a precursor for the preparation of derivatives of β-proline, nipecotic acid, and other carboxylic acids. This demonstrates the versatility of pyridazine derivatives in synthesizing a range of chemical compounds (A. Tishkov, H. Reissig, S. Ioffe, 2002).
Crystal Structure Analysis
- Crystal Structure Determination : The crystal structure of compounds such as N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine has been determined, which is crucial for understanding the molecular interactions and potential applications in material science (Zou Xia, 2001).
Extraction and Separation Techniques
- Extraction Efficiency Studies : Studies have been conducted on the extraction of pyridine-3-carboxylic acid using various solvents and extractants, highlighting the importance of these compounds in the food, pharmaceutical, and biochemical industries [(Sushil Kumar, B. V. Babu, 2009)](https://consensus.app/papers/extraction-pyridine3carboxylic-acid-using-kumar/0a4a1d7034cf53f289e43821bfbbb5ca/?utm_source=chatgpt).
Microwave-Assisted Synthesis
- Microwave-Assisted Synthesis : Innovative microwave-assisted methods have been developed for synthesizing compounds like 7-aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones. This technique offers advantages in yield and reaction time, demonstrating the efficiency of microwave heating in chemical synthesis (K. Muylaert et al., 2014).
Safety And Hazards
properties
IUPAC Name |
6-methylpyridazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-3-5(6(9)10)8-7-4/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWGLCDFBFCHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543731 | |
Record name | 6-Methylpyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyridazine-3-carboxylic acid | |
CAS RN |
64210-60-2 | |
Record name | 6-Methylpyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylpyridazine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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